N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H17N3O It is characterized by the presence of a pyrazole ring substituted with tert-butyl and methyl groups, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the ring, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-tert-Butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is unique due to the presence of both the hydroxylamine group and the specific substitution pattern on the pyrazole ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3 |
InChI Key |
GKFHAIDWOPLEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=NO)C)C(C)(C)C |
Origin of Product |
United States |
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